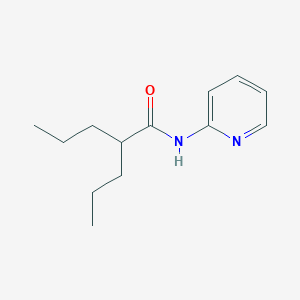

2-propyl-N-(2-pyridinyl)pentanamide

Beschreibung

2-Propyl-N-(2-pyridinyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a 2-propyl substituent and an N-(2-pyridinyl) group. The compound’s structure consists of a pentanoyl chain (CH2CH2CH2CH2CO-) branched at the 2-position with a propyl group, while the amide nitrogen is bonded to a pyridine ring at the 2-position. For example, compounds like N4-valeroylsulfonamides (e.g., N4-Valeroylsulfamerazine ) and 2-propyl-N-(2,2,2-trifluoroethyl)pentanamide (S04) share key structural motifs, suggesting possible similarities in reactivity and bioactivity.

Eigenschaften

Molekularformel |

C13H20N2O |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

2-propyl-N-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C13H20N2O/c1-3-7-11(8-4-2)13(16)15-12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

JLWNYGLHHBWRCT-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=N1 |

Kanonische SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N4-Valeroylsulfamerazine (Compound 21)

- Structure : Features a pentanamide group attached to a sulfonamide-phenyl moiety and a 4-methyl-2-pyrimidinyl substituent.

- Application : Demonstrated antitubercular activity, suggesting the sulfonamide group may contribute to target binding.

2-Propyl-N-(2,2,2-Trifluoroethyl)pentanamide (S04)

- Structure : Contains a 2-propylpentanamide backbone but substitutes the pyridinyl group with a trifluoroethylamine.

- Key Differences : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to pyridinyl.

- Synthetic Yield : 59% via standard amidation, indicating efficient coupling under mild conditions.

Methyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]aminopropenoate (Compound 12)

- Structure: Shares the 2-pyridinyl group but incorporates a cyano-ethenylamino side chain and ester functionality.

- Key Differences : The conjugated system may enhance UV absorption, relevant for spectroscopic detection.

5-Chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide

- Structure: A chloro-pentanamide with a dimethylamino branch, differing in substituent polarity and basicity.

- Key Differences : The tertiary amine group increases water solubility compared to pyridinyl’s aromatic ring.

2,2-Dimethyl-N-(2-pyridinyl)propanamide

- Structure : A bulkier propanamide derivative with a 2-pyridinyl group.

- Key Differences : Shorter acyl chain reduces molecular weight (C10H14N2O vs. C13H18N2O for the target compound).

Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity : S04’s trifluoroethyl group increases logP compared to pyridinyl derivatives.

- Thermal Stability : Higher melting points in sulfonamide derivatives (e.g., 216°C for N4-Valeroylsulfamerazine) suggest stronger intermolecular forces.

- Molecular Volume: Connolly parameters for N4-Valeroylsulfamerazine (accessible area 566 Ų, excluded volume 308 ų ) indicate a compact structure compared to linear pentanamides.

Key Observations:

- Efficiency : S04’s higher yield (59%) suggests superior reactivity of trifluoroethylamine compared to sulfonamide intermediates.

- Challenges : Low yields in pyridinyl-containing heterocycles (e.g., 33% for Compound 12) may stem from steric hindrance or side reactions.

Spectroscopic Data

Key Observations:

- Amide Bond Characteristics : Consistent C=O stretches (~1650–1680 cm⁻¹) across analogs confirm stable amide linkages.

- Functional Group Identification: Sulfonamide (SO2NH) and C-F stretches provide diagnostic markers for differentiation.

Vorbereitungsmethoden

Reaction Conditions:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Temperature : 0–25°C (initially), then reflux at 60–80°C for 4–6 hours.

-

Molar Ratio : 1:1.2 (2-aminopyridine : pentanoyl chloride).

Procedure:

-

Dissolve 2-aminopyridine (1 eq) in anhydrous THF.

-

Add TEA (1.5 eq) dropwise under nitrogen.

-

Cool to 0°C, then add pentanoyl chloride (1.2 eq) slowly.

-

Warm to room temperature, reflux for 4 hours.

-

Quench with ice water, extract with DCM, and dry over Na₂SO₄.

-

Purify via vacuum distillation or recrystallization (hexane/ethyl acetate).

Yield : 85–92%.

Purity : >98% (HPLC).

Carbodiimide-Mediated Coupling of Pentanoic Acid and 2-Aminopyridine

For substrates sensitive to acyl chlorides, pentanoic acid is activated using carbodiimides.

Reagents:

-

Activation Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Additives : Hydroxybenzotriazole (HOBt) to suppress racemization.

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Procedure:

-

Dissolve pentanoic acid (1 eq) and HOBt (1.1 eq) in DMF.

-

Add EDC (1.2 eq) and stir at 0°C for 30 minutes.

-

Add 2-aminopyridine (1 eq) and stir at 25°C for 12–24 hours.

-

Filter to remove urea byproducts, concentrate under vacuum.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 78–86%.

Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Catalytic Amidation Using DMAP

4-Dimethylaminopyridine (DMAP) accelerates amide bond formation via nucleophilic catalysis.

Optimized Protocol:

-

Catalyst : DMAP (0.1 eq).

-

Solvent : Toluene or xylene.

-

Temperature : 110–120°C.

-

Reaction Time : 2–3 hours.

Steps:

-

Mix pentanoic acid (1 eq), 2-aminopyridine (1.1 eq), and DMAP in toluene.

-

Reflux with a Dean-Stark trap to remove water.

-

Cool, wash with 5% HCl, and dry the organic layer.

-

Recrystallize from ethanol/water (7:3).

Yield : 89–94%.

Key Benefit : Reduced reaction time and higher yields compared to non-catalytic methods.

Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Solid-Phase Synthesis

Resin-bound 2-aminopyridine derivatives enable iterative amidation:

-

Resin : Wang resin functionalized with Fmoc-protected 2-aminopyridine.

-

Activation : Pentanoic acid activated with HATU.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Amidation | 85–92 | 4–6 hours | >98 | Simplicity, high yield |

| EDC/HOBt Coupling | 78–86 | 12–24 hours | 95–97 | Mild conditions |

| DMAP-Catalyzed | 89–94 | 2–3 hours | >99 | Fast, efficient |

| Microwave-Assisted | 88 | 0.5 hours | 96 | Rapid |

| Solid-Phase | 82 | 48 hours | 90 | Scalable, automated |

Purification and Characterization

-

Recrystallization : Preferred for large-scale synthesis (hexane/ethyl acetate mixture).

-

Column Chromatography : Used for analytical-scale purification (SiO₂, ethyl acetate gradient).

-

Analytical Data :

Challenges and Optimization Strategies

-

Byproduct Formation : Over-acylation of pyridine nitrogen minimized by using excess 2-aminopyridine (1.2 eq).

-

Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves.

-

Scale-Up Issues : Solid-phase methods mitigate solubility challenges but require specialized equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.